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Compound of Interest

Compound Name:
2-Methyl-6,7-dihydro-2H-indazol-

4(5H)-one

Cat. No.: B1604673 Get Quote

The unequivocal determination of a molecule's structure is the bedrock upon which all further

chemical and biological investigation is built. In the realm of drug development, where

molecular interactions govern therapeutic efficacy and toxicological profiles, structural

ambiguity is not an option. This guide presents a comprehensive, field-proven methodology for

the structural elucidation of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one, a member of the

indazole class of N-heterocycles. Indazoles are a "privileged scaffold" in medicinal chemistry,

forming the core of numerous compounds with a wide spectrum of biological activities,

including anti-cancer and anti-inflammatory properties.[1][2][3] The elucidation process for this

specific molecule serves as a robust case study, illustrating the synergistic power of modern

spectroscopic techniques in navigating the complexities of N-heterocyclic ketones.[4] Our

approach is grounded in the principle of self-validation, where data from orthogonal analytical

methods are integrated to build an unassailable structural hypothesis.

Part 1: Foundational Characterization - Molecular
Formula and Functional Groups
Before delving into the intricate details of atomic connectivity, a foundational analysis is

essential to establish the molecular formula and identify the key functional groups. This initial

phase provides the fundamental constraints for the subsequent, more detailed structural

assembly.
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High-Resolution Mass Spectrometry (HRMS): Defining
the Elemental Composition
The first step is to ascertain the precise molecular formula. HRMS provides an extremely

accurate mass measurement of the parent ion, allowing for the confident determination of its

elemental composition.

Core Principle: By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS

can distinguish between molecules that have the same nominal mass but different atomic

constituents. For our target compound, 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one, the

expected molecular formula is C₈H₁₀N₂O.[5]

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):

Sample Preparation: A 1 mg/mL stock solution of the analyte is prepared in methanol or

acetonitrile. This is further diluted to approximately 1-10 µg/mL.

Infusion: The sample is infused into the ESI source at a flow rate of 5-10 µL/min.

Ionization: A high voltage is applied to the ESI needle, generating a fine mist of charged

droplets. The solvent evaporates, leading to the formation of gas-phase ions, primarily the

protonated molecule [M+H]⁺.

Mass Analysis: The ions are accelerated into the TOF mass analyzer, which separates them

based on their mass-to-charge ratio.

Data Analysis: The measured m/z of the [M+H]⁺ ion is compared against the theoretical

mass calculated for the proposed formula, C₈H₁₁N₂O⁺. A mass accuracy of <5 ppm provides

high confidence in the formula assignment.

Parameter Expected Value

Molecular Formula C₈H₁₀N₂O

Theoretical Mass [M] 150.0793 Da

Theoretical Mass [M+H]⁺ 151.0871 Da
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Fourier-Transform Infrared (FTIR) Spectroscopy: A
Functional Group Fingerprint
FTIR spectroscopy probes the vibrational frequencies of chemical bonds, providing a rapid and

non-destructive method for identifying the functional groups present in the molecule.

Core Principle: Different types of bonds (e.g., C=O, C-H, N-H, C=N) absorb infrared radiation at

characteristic frequencies, creating a unique spectral fingerprint.

Experimental Protocol (Attenuated Total Reflectance - ATR):

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR

crystal (typically diamond or germanium).

Data Acquisition: Pressure is applied to ensure good contact, and the IR spectrum is

recorded.

Expected Spectral Features and Interpretation:

Wavenumber (cm⁻¹) Vibrational Mode
Functional Group
Implication

~1680 cm⁻¹ (Strong) C=O Stretch

Confirms the presence of a

ketone. The frequency

suggests conjugation,

consistent with an α,β-

unsaturated ketone system

within the ring.[6][7]

~2950-2850 cm⁻¹ Aliphatic C-H Stretch
Indicates the presence of the

CH₂ and CH₃ groups.

~1610 cm⁻¹ & ~1500 cm⁻¹ C=N / C=C Stretch
Characteristic of the indazole

ring system.[2]

The presence of a strong carbonyl (C=O) absorption is the most critical piece of information

derived from the IR spectrum, confirming the "-one" designation in the compound's name.
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Part 2: The Core Analysis - Unraveling Connectivity
with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation,

providing unparalleled detail about the carbon-hydrogen framework of the molecule. We will

use a suite of 1D and 2D NMR experiments to piece the structure together atom by atom.[8]

Experimental Protocol (General NMR):

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL

of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]

Internal Standard: Tetramethylsilane (TMS) is added as an internal reference (δ = 0.00 ppm).

Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-

field NMR spectrometer (e.g., 400 MHz or higher).

¹H and ¹³C NMR: The Atomic Census
One-dimensional NMR provides an inventory of the unique proton and carbon environments

within the molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃):
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Chemical Shift
(δ ppm)

Multiplicity Integration Assignment Rationale

~7.3 Singlet 1H H3

Aromatic-like

proton on the

pyrazole ring,

deshielded by

adjacent nitrogen

atoms.

~3.8 Singlet 3H N-CH₃

Methyl group

directly attached

to a nitrogen

atom.

~2.8 Triplet 2H H5

Methylene (CH₂)

protons α to the

carbonyl group,

deshielded.

~2.4 Triplet 2H H7

Methylene (CH₂)

protons adjacent

to the indazole

ring fusion.

~2.1 Pentet 2H H6

Methylene (CH₂)

protons coupled

to both H5 and

H7.

Predicted ¹³C NMR Data (100 MHz, CDCl₃) with DEPT-135 Analysis:
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Chemical Shift (δ
ppm)

DEPT-135 Phase Assignment Rationale

~195 Absent C4 (C=O)

Ketone carbonyl

carbon, highly

deshielded.[7][9]

~155 Absent C7a
Quaternary carbon at

the ring junction.

~135 Positive (CH) C3
Protonated carbon of

the pyrazole ring.

~125 Absent C3a
Quaternary carbon at

the ring junction.

~39 Positive (CH₃) N-CH₃
Methyl carbon

attached to nitrogen.

~37 Negative (CH₂) C5
Methylene carbon α to

the carbonyl.

~25 Negative (CH₂) C7 Methylene carbon.

~22 Negative (CH₂) C6 Methylene carbon.

2D NMR: Building the Molecular Framework
Two-dimensional NMR experiments reveal the connectivity between the atoms identified in the

1D spectra.

Structure Elucidation Workflow using 2D NMR

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.youtube.com/watch?v=zq1e5MYLBSU
https://www.mdpi.com/2304-6740/14/1/14
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1D NMR Data 2D NMR Correlations
Structural Fragments
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Confirms Quaternary Centers
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Caption: Logical workflow for assembling the molecular structure using 2D NMR data.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to

each other, typically on adjacent carbons.

Key Insight: A clear correlation path will be observed connecting the protons at δ ~2.8 (H5)

to δ ~2.1 (H6), and from δ ~2.1 (H6) to δ ~2.4 (H7). This unequivocally establishes the -

CH₂(5)-CH₂(6)-CH₂(7)- spin system of the six-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton

with the carbon atom it is directly attached to.

Key Insight: This experiment allows for the definitive assignment of every protonated

carbon in the ¹³C spectrum. For example, the proton signal at δ ~2.8 will show a cross-

peak to the carbon signal at δ ~37, confirming this carbon as C5.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful

experiment for final structure confirmation. It reveals correlations between protons and

carbons that are 2 or 3 bonds apart, allowing us to connect all the pieces of the puzzle.

Crucial HMBC Correlations for Final Assembly:
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H5 (δ ~2.8) → C4 (δ ~195) & C7 (δ ~25): This correlation connects the aliphatic chain to

the carbonyl group, confirming the ketone's position at C4.

H7 (δ ~2.4) → C7a (δ ~155): This links the six-membered ring to the indazole core at

one of the fusion carbons.

H3 (δ ~7.3) → C3a (δ ~125) & C7a (δ ~155): These correlations lock in the position of

the pyrazole ring relative to the fused ring system.

N-CH₃ (δ ~3.8) → C3 (δ ~135) & C3a (δ ~125): This definitively places the methyl group

on the N2 position of the indazole ring, a critical isomeric assignment.

Part 3: Final Validation and Conclusion
By integrating the data from all spectroscopic methods, we arrive at a single, self-consistent

structure. The HRMS provides the exact molecular formula. The FTIR confirms the presence of

the key ketone functional group. The comprehensive 1D and 2D NMR analysis then allows for

the complete and unambiguous assignment of every atom and bond in the molecule,

confirming the identity as 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one. This rigorous, multi-

technique approach ensures the highest level of scientific integrity, providing a solid foundation

for any subsequent research or development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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